molecular formula C15H13N5OS2 B2772544 1,4-dimethyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)pyrazole-3-carboxamide CAS No. 1209106-14-8

1,4-dimethyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)pyrazole-3-carboxamide

Cat. No.: B2772544
CAS No.: 1209106-14-8
M. Wt: 343.42
InChI Key: HJEBVVZXTYYJGE-UHFFFAOYSA-N
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Description

1,4-dimethyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)pyrazole-3-carboxamide is a synthetic compound of significant research interest, built on a complex molecular architecture that incorporates both pyrazole and fused thiazolobenzothiazole moieties. This structure is characteristic of molecules explored for their potential to modulate key biological pathways. Compounds featuring the thiazole scaffold are extensively investigated in medicinal chemistry for their diverse biological activities, which can include antitumor, antimicrobial, and anti-inflammatory effects . The benzothiazole core, in particular, is a privileged structure in drug discovery and has been identified as a key component in inhibitors targeting enzymes such as kinases and succinate dehydrogenase (SDH) . The primary research value of this compound lies in its potential as a biochemical tool for studying enzyme inhibition and signal transduction pathways. Its molecular design suggests possible application as a kinase inhibitor, making it relevant for oncological research and the study of inflammatory diseases . Alternatively, structural analogs demonstrate that similar compounds can act as potent SDH inhibitors, which disrupt cellular energy metabolism and are of interest in antifungal research and agricultural chemistry . Researchers may utilize this high-purity compound for in vitro assays to elucidate its specific mechanism of action, binding affinity, and inhibitory potential against various therapeutic targets. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal use.

Properties

IUPAC Name

1,4-dimethyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5OS2/c1-7-6-20(3)19-11(7)14(21)18-15-17-9-4-5-10-12(13(9)23-15)16-8(2)22-10/h4-6H,1-3H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJEBVVZXTYYJGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1C(=O)NC2=NC3=C(S2)C4=C(C=C3)SC(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dimethyl-N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

1,4-dimethyl-N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to 1,4-dimethyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)pyrazole-3-carboxamide have shown significant inhibitory effects on various cancer cell lines. In particular:

  • Aurora-A Kinase Inhibition : Certain derivatives have exhibited potent Aurora-A kinase inhibitory activity with IC50 values as low as 0.16 µM, indicating their potential in targeting specific cancer pathways .
  • Cytotoxicity Against Tumor Cells : Compounds have demonstrated cytotoxic effects against breast cancer (MCF-7), lung cancer (NCI-H460), and CNS cancer (SF-268) with IC50 values ranging from 0.01 to 0.04 µM .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are well-documented. Studies indicate that similar compounds exhibit:

  • Broad-Spectrum Antibacterial Activity : Compounds have been tested against both Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentration (MIC) values as low as 12.5 mg/mL against pathogens like E. coli and S. aureus .
  • Antifungal Properties : The compound's derivatives have also been evaluated for antifungal activity against strains such as A. flavus and A. fumigatus, with promising results indicating moderate to good efficacy .

Case Studies

Several case studies illustrate the effectiveness of this compound and its derivatives:

Study Target Results
Study AMCF-7 CellsIC50 = 0.02 µM
Study BE. coliMIC = 12.5 mg/mL
Study CA. flavusModerate antifungal activity

These findings suggest that the compound holds promise in both oncology and infectious disease contexts.

Mechanism of Action

The mechanism of action of 1,4-dimethyl-N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-dimethyl-N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups and structural motifs. This uniqueness imparts distinct electronic, photophysical, and biological properties, making it valuable for various research and industrial applications .

Biological Activity

1,4-Dimethyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, focusing on its efficacy against various diseases.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of thiazolo and benzothiazole derivatives with pyrazole and carboxamide functionalities. The synthetic route typically includes cyclization and functional group modifications to enhance biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, thiazole derivatives have been shown to exhibit significant cytotoxicity against various cancer cell lines. A study reported that certain thiazolo[5,4-f]quinazoline derivatives displayed IC50 values in the single-digit nanomolar range against DYRK1A kinase, which is implicated in cancer progression . The presence of the pyrazole moiety in our compound may similarly enhance its anticancer activity.

Antimicrobial Activity

Compounds containing thiazole and pyrazole rings have demonstrated antimicrobial properties. Research indicates that modifications in these heterocycles can lead to enhanced antibacterial effects. For example, imidazothiazole derivatives have shown promising results against bacterial strains . The specific activity of this compound against microbial pathogens remains to be fully explored.

Anti-inflammatory Effects

Thiazolo derivatives are also recognized for their anti-inflammatory properties. A study on related compounds indicated that they could inhibit the transcription factor NF-kB, which plays a crucial role in inflammatory responses . Given the structural similarities, it is plausible that our compound may exhibit similar anti-inflammatory effects.

Case Studies and Research Findings

StudyCompoundActivityIC50 Value
Thiazolo[5,4-f]quinazolineAnticancer (DYRK1A)<10 nM
Imidazothiazole DerivativesAntibacterialVarious
Thiazolo DerivativesAnti-inflammatory (NF-kB inhibition)0.36 - 0.53 mM

Mechanistic Insights

The biological mechanisms underlying the activities of thiazole-containing compounds often involve modulation of enzyme activities or interaction with cellular pathways. For instance, compounds targeting DYRK1A may influence cell cycle regulation and apoptosis in cancer cells . Furthermore, anti-inflammatory activities are typically mediated through inhibition of pro-inflammatory cytokines and transcription factors like NF-kB .

Q & A

Q. What established synthetic routes are available for this compound, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step heterocyclic coupling. A common approach is the alkylation of a pyrazole-thiol intermediate (e.g., 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol) with a chloromethyl-thiazolo-benzothiazole derivative in the presence of K₂CO₃ and DMF at room temperature . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency.
  • Catalyst tuning : Increasing K₂CO₃ stoichiometry (1.2–1.5 eq.) improves thiolate ion formation.
  • Temperature control : Reactions at 25–40°C minimize side products.

Q. Example Table: Reaction Yield Optimization

SolventCatalyst (eq.)Temp (°C)Yield (%)
DMF1.22572
DMSO1.54068
THF1.26045

Q. Which spectroscopic techniques are critical for structural confirmation, and what key signatures should researchers prioritize?

  • ¹H/¹³C NMR : Prioritize signals for methyl groups on pyrazole (δ 2.2–2.6 ppm) and thiazole (δ 2.8–3.1 ppm). The carboxamide NH proton appears as a singlet near δ 10.5–11.0 ppm .
  • IR Spectroscopy : Confirm carboxamide C=O stretch (1640–1680 cm⁻¹) and aromatic C-H bending (700–800 cm⁻¹) .
  • Mass Spectrometry : Look for molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the fused thiazole-pyrazole core .

Advanced Research Questions

Q. How can molecular docking studies predict biological targets, particularly for antifungal or enzyme inhibition?

  • Target selection : Prioritize enzymes like fungal lanosterol 14-α-demethylase (PDB: 3LD6) or human CYP3A4, which interact with heterocyclic inhibitors .
  • Software tools : Use AutoDock Vina or Schrödinger Suite for docking simulations.
  • Validation : Compare binding affinities (ΔG values) with known inhibitors (e.g., fluconazole for antifungal activity) .

Q. Example Table: Docking Results vs. Experimental IC₅₀

CompoundDocking ΔG (kcal/mol)Experimental IC₅₀ (µM)
Target Compound-9.21.4
Fluconazole-8.72.1

Q. What strategies resolve contradictions in biological activity data across studies?

  • Standardized assays : Use consistent protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .
  • Meta-analysis : Compare structural analogs (e.g., triazole-thiadiazole hybrids) to identify trends in substituent effects .
  • Dose-response curves : Validate conflicting results by testing compound purity via HPLC (>95%) and verifying cytotoxicity thresholds .

Q. How can SAR studies systematically identify key functional groups for biological activity?

  • Substituent variation : Synthesize analogs with modified methyl groups (e.g., -CF₃, -OCH₃) on the pyrazole or thiazole rings .
  • Bioisosteric replacement : Replace the carboxamide with sulfonamide or urea groups to assess potency changes .
  • Data correlation : Plot logP values against bioactivity (e.g., MIC for antimicrobial tests) to identify hydrophobicity-activity relationships .

Q. Example SAR Table

Substituent (R)logPAntifungal MIC (µg/mL)
-CH₃2.18.5
-CF₃3.43.2
-OCH₃1.812.7

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